molecular formula C3H10ClNS B1581471 3-aminopropane-1-thiol hydrochloride CAS No. 7211-54-3

3-aminopropane-1-thiol hydrochloride

Cat. No.: B1581471
CAS No.: 7211-54-3
M. Wt: 127.64 g/mol
InChI Key: GMEDUXHKSSWXSL-UHFFFAOYSA-N
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Description

3-aminopropane-1-thiol hydrochloride is a chemical compound with the molecular formula C₃H₁₀ClNS. It is an aminoalkylthiol that forms a self-assembled monolayer of amine-terminated alkanethiol. This compound is known for its ability to form spacer layers that provide gaps between metal surfaces and nanoparticles .

Mechanism of Action

Target of Action

3-Aminopropane-1-thiol hydrochloride, also known as (3-Mercaptopropyl)ammonium chloride, primarily targets metal surfaces, specifically gold nanorods (AuNR). It forms a self-assembled monolayer (SAM) of amine-terminated alkanethiol on these surfaces .

Mode of Action

The compound interacts with its target by forming a spacer layer that provides a gap between the metal surface and nanoparticles . This interaction is crucial for the formation of a plasmonic tunneling gap through coulomb blockage .

Biochemical Pathways

Its ability to form a sam on gold nanorods (aunr) suggests it may influence pathways related to photon absorption in photovoltaic and other photo-sensors based devices .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of a SAM on gold nanorods (AuNR). This results in controlled spacing and enhanced photon absorption in photovoltaic and other photo-sensors based devices .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and at temperatures below -20°C for optimal stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-aminopropane-1-thiol hydrochloride can be synthesized through the reaction of 3-mercaptopropylamine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

HS-(CH₂)₃-NH₂+HClHS-(CH₂)₃-NH₃+Cl\text{HS-(CH₂)₃-NH₂} + \text{HCl} \rightarrow \text{HS-(CH₂)₃-NH₃}^+ \text{Cl}^- HS-(CH₂)₃-NH₂+HCl→HS-(CH₂)₃-NH₃+Cl−

The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, this compound is produced using similar methods but with larger quantities of reactants and more rigorous purification processes to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-aminopropane-1-thiol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to form stable self-assembled monolayers with both thiol and amino functional groups. This dual functionality allows for versatile applications in various fields, including chemistry, biology, and industry .

Biological Activity

3-Aminopropane-1-thiol hydrochloride, also known as cysteamine hydrochloride, is a thiol-containing compound that has garnered attention for its diverse biological activities. This article explores its antioxidant properties, potential therapeutic applications, and mechanisms of action, supported by relevant data and case studies.

  • Chemical Formula : C₃H₉NS·HCl
  • Molecular Weight : 109.63 g/mol
  • CAS Number : 7211-54-3

Antioxidant Activity

The primary biological activity of this compound is its role as an antioxidant. The thiol group in the compound enables it to scavenge free radicals, thereby protecting cells from oxidative damage. This property is particularly significant in the context of various diseases where oxidative stress plays a critical role.

The antioxidant mechanism involves the donation of hydrogen atoms from the thiol group to free radicals, neutralizing them and preventing cellular damage. Studies have demonstrated that thiol compounds can reduce the formation of reactive oxygen species (ROS) in biological systems.

Study 1: Antioxidant Effects on Human Serum Albumin

A study examined the effects of cysteamine on human serum albumin (HSA) under oxidative stress conditions. It was found that cysteamine significantly reduced oxidative modifications to HSA, thereby preserving its functional integrity. The study reported a decrease in the formation of advanced glycation end products (AGEs) when HSA was treated with cysteamine in the presence of glucose, highlighting its protective role against glycation-induced damage .

ConditionAGEs Formation (%)Fluorescence Intensity
Control100Baseline
Cysteamine + Glucose (5 mM)40Increased
Cysteamine + Glucose (10 mM)30Increased

Study 2: Neuroprotective Effects

Research has indicated that cysteamine exhibits neuroprotective effects in models of neurodegenerative diseases. In a rodent model of Parkinson's disease, administration of cysteamine resulted in reduced neuronal apoptosis and improved motor function. The protective effects were attributed to its ability to modulate oxidative stress and enhance cellular resilience.

Therapeutic Applications

This compound has been investigated for various therapeutic applications due to its biological activity:

  • Cystinosis Treatment : It is primarily used in the treatment of cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes. Cysteamine helps reduce cystine levels and prevent renal damage.
  • Antioxidant Supplementation : Its potential as an antioxidant supplement is being explored in conditions associated with oxidative stress, such as diabetes and neurodegeneration.

Properties

CAS No.

7211-54-3

Molecular Formula

C3H10ClNS

Molecular Weight

127.64 g/mol

IUPAC Name

3-sulfanylpropylazanium;chloride

InChI

InChI=1S/C3H9NS.ClH/c4-2-1-3-5;/h5H,1-4H2;1H

InChI Key

GMEDUXHKSSWXSL-UHFFFAOYSA-N

SMILES

C(CN)CS.Cl

Canonical SMILES

C(C[NH3+])CS.[Cl-]

Key on ui other cas no.

7211-54-3

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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